molecular formula C22H19N3O2S B2484860 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021074-11-2

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2484860
CAS RN: 1021074-11-2
M. Wt: 389.47
InChI Key: NKYZSSHPNYFRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis of this compound is not available, related thiazolo[3,2-a]pyrimidines can be synthesized through cyclization reactions of S-alkylated derivatives in concentrated sulfuric acid . The specific synthesis of this compound would likely involve similar cyclization reactions, followed by further functionalization steps to introduce the biphenyl carboxamide group.

Scientific Research Applications

Antitumor Activity

The compound exhibits promising antitumor properties. Researchers have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for anticancer drug development .

Antibacterial Applications

Studies have highlighted the antibacterial activity of this compound. It shows inhibitory effects against certain bacterial strains, suggesting its potential use in combating infections .

Anti-Inflammatory Properties

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1’-biphenyl]-4-carboxamide exhibits anti-inflammatory effects. This property could be valuable in managing inflammatory conditions .

Scaffold for Medicinal Design

The thiazolo[3,2-a]pyrimidine moiety, especially its 2-substituted derivatives, serves as a promising scaffold for designing new medicines. Its structural similarity to purine allows for modifications, optimizing ligand-receptor interactions .

Functionalization Potential

The active methylene group (C2H2) in the 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes it an attractive center for functionalization. Researchers can introduce new binding sites, enhancing its versatility .

Fluorinated Derivatives

Recent work has explored fluorinated cyclized products derived from this compound. Transition-metal-free transformations led to novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, expanding its chemical diversity .

Spatial Structure Analysis

Researchers have prepared and analyzed the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester. This compound serves as a starting material for synthesizing potentially biologically active derivatives .

properties

IUPAC Name

4-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-19(21(27)25-14(2)15(3)28-22(25)23-13)24-20(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYZSSHPNYFRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.